molecular formula C17H28N4O4S B5617936 3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide

3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No. B5617936
M. Wt: 384.5 g/mol
InChI Key: ZDICBKRXPAHVTE-UHFFFAOYSA-N
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Description

Research on sulfonamide derivatives, especially those incorporating the piperidine and pyrazole moieties, has been extensive due to their significant pharmacological activities. These compounds have been synthesized and analyzed for various biological activities, which contribute to their relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of these compounds typically involves the condensation of appropriate sulfonamides with chlorides or other suitable functional groups in the presence of bases such as triethylamine in a suitable solvent like methylene dichloride. For example, Srivastava et al. (2008) reported the facile synthesis of a biaryl pyrazole sulfonamide derivative, highlighting the methodology involved in constructing such complex molecules (Srivastava et al., 2008).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, provides insights into the conformation and geometry around atoms in the molecule. Naveen et al. (2015) described the crystal and molecular structure of a sulfonamide compound, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including N-sulfonation, to introduce or modify the sulfonamide group. The nature of substitutions on the benzhydryl and sulfonamide rings influences their chemical reactivity and biological activity, as reported by Vinaya et al. (2009) (Vinaya et al., 2009).

properties

IUPAC Name

3-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-20-13-16(12-19-20)26(23,24)21-8-6-14(7-9-21)4-5-17(22)18-11-15-3-2-10-25-15/h12-15H,2-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDICBKRXPAHVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)CCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide

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